molecular formula C18H15N3O B5609350 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B5609350
M. Wt: 289.3 g/mol
InChI Key: VGKHSDIFEGMTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a 4-methylphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with 2-phenyl-1,3-oxazole-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with different functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its oxazole ring structure and the presence of both phenyl and 4-methylphenylmethylamino groups contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5-[(4-methylphenyl)methylamino]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-13-7-9-14(10-8-13)12-20-18-16(11-19)21-17(22-18)15-5-3-2-4-6-15/h2-10,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKHSDIFEGMTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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